Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-
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Description
“Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-” is a chemical compound with the molecular formula C16H22ClNO2 . It contains a total of 37 bonds, including 17 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 secondary amine (aliphatic), and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . It has a complex structure with multiple functional groups, including an amide, an amine, and an ether .Safety And Hazards
properties
IUPAC Name |
N-[(3S,4R)-1-(2-ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-4-22-13-12-19-11-10-18(15(2)14-19)20(16(3)21)17-8-6-5-7-9-17/h5-9,15,18H,4,10-14H2,1-3H3/t15-,18+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZUYPVIYCNESV-MAUKXSAKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCC(C(C1)C)N(C2=CC=CC=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCN1CC[C@H]([C@H](C1)C)N(C2=CC=CC=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50925012 |
Source
|
Record name | N-[1-(2-Ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50925012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- | |
CAS RN |
125080-83-3, 125080-87-7 |
Source
|
Record name | Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125080833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125080877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[1-(2-Ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50925012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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